N-cycloheptyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide
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Description
N-cycloheptyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide is a cyclic amide compound derived from the cycloheptanone ring and the pyrrole-2-carboxamide group. It has a molecular weight of 256.36 g/mol and has been studied in various scientific research applications. It is a relatively new compound and has been used in a variety of research studies in the past few years.
Scientific Research Applications
Anti-Inflammatory and Analgesic Properties
N-cycloheptyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide belongs to the class of 2-arylpropanoic acids , which are non-steroidal anti-inflammatory drugs (NSAIDs). These compounds are widely used for treating arthritis and musculoskeletal disorders. Notably, ibuprofen , a well-known NSAID, shares structural similarities with our compound. By coupling ibuprofen with tryptamine via an amide bond, researchers obtained N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide . This suggests potential anti-inflammatory and analgesic effects.
Biological Activities
Tryptamine and its derivatives exhibit a diverse range of biological activities. These include interactions with serotonin receptors, neurotransmitter modulation, and potential antidepressant effects. The incorporation of tryptamine into our compound may contribute to its pharmacological profile .
Anticancer Potential
Given the compound’s structural features, it’s worth exploring its potential as an anticancer agent. Researchers have synthesized related analogs with inhibitory effects on tubulin polymerization, a critical process for cell division. Investigating this compound’s impact on cancer cell lines could reveal promising leads .
Neuroprotective Effects
The indole moiety in our compound suggests possible neuroprotective properties. Indoles are associated with antioxidant and anti-neuroinflammatory effects. Investigating whether this compound protects neurons from oxidative stress or inflammation could be valuable .
Drug Delivery Systems
Amides play a crucial role in drug delivery due to their stability and ease of synthesis. Researchers might explore this compound as a building block for novel drug delivery systems. Its lipophilic character and potential interactions with biological membranes could enhance drug transport .
Scaffold for Medicinal Chemistry
Finally, our compound serves as a scaffold for further medicinal chemistry studies. By modifying its substituents, researchers can create analogs with tailored properties. These modifications could lead to optimized drug candidates for specific therapeutic applications .
properties
IUPAC Name |
N-cycloheptyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-3-13(4-2)17(21)14-11-16(19-12-14)18(22)20-15-9-7-5-6-8-10-15/h11-13,15,19H,3-10H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSCBBMHDMBPNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)C1=CNC(=C1)C(=O)NC2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901330142 |
Source
|
Record name | N-cycloheptyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901330142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID50085837 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
439096-45-4 |
Source
|
Record name | N-cycloheptyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901330142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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